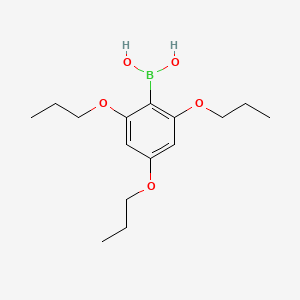

(2,4,6-Tripropoxyphenyl)boronic acid

CAS No.: 917981-29-4

Cat. No.: VC15898527

Molecular Formula: C15H25BO5

Molecular Weight: 296.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917981-29-4 |

|---|---|

| Molecular Formula | C15H25BO5 |

| Molecular Weight | 296.17 g/mol |

| IUPAC Name | (2,4,6-tripropoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C15H25BO5/c1-4-7-19-12-10-13(20-8-5-2)15(16(17)18)14(11-12)21-9-6-3/h10-11,17-18H,4-9H2,1-3H3 |

| Standard InChI Key | MJAMSTLAPKLLGW-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=C(C=C1OCCC)OCCC)OCCC)(O)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

(2,4,6-Tripropoxyphenyl)boronic acid belongs to the arylboronic acid family, featuring a benzene core with three propyl ether (-OCH₂CH₂CH₃) groups and a boronic acid (-B(OH)₂) substituent. The IUPAC name derives from the systematic substitution pattern: propoxy groups occupy the 2, 4, and 6 positions, while the boronic acid is attached to the phenyl ring’s remaining para position. Its molecular formula is C₁₈H₂₉BO₅, with a molecular weight of 336.23 g/mol .

Table 1: Key Identifiers of (2,4,6-Tripropoxyphenyl)boronic Acid

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 917981-29-4 | |

| Molecular Formula | C₁₈H₂₉BO₅ | |

| Molecular Weight | 336.23 g/mol | |

| Structural Class | Arylboronic Acid |

The compound’s boronic acid group enables covalent interactions with diols and other nucleophiles, a property exploited in sensors and enzyme inhibitors . The propoxy substituents enhance lipid solubility, potentially improving membrane permeability in biological systems .

Physicochemical Properties

Limited experimental data exist for (2,4,6-Tripropoxyphenyl)boronic acid, but inferences can be drawn from structurally analogous compounds. For example, (2,4,6-Triisopropylphenyl)boronic acid (CAS 154549-38-9) shares a similar trisubstituted phenyl backbone and exhibits a density of 1.0±0.1 g/cm³, a boiling point of 346.8±52.0 °C, and a melting point of 165°C . While the tripropoxy variant likely has a lower melting point due to increased steric hindrance from longer alkoxy chains, confirmatory studies are absent.

Table 2: Comparative Properties of Trisubstituted Boronic Acids

| Compound | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|

| (2,4,6-Tripropoxyphenyl)boronic acid | - | - | - |

| (2,4,6-Triisopropylphenyl)boronic acid | 1.0±0.1 | 346.8±52.0 | 165 |

The absence of empirical data underscores the need for further characterization. Stability studies from supplier documentation indicate that the compound requires storage at 2–8°C under inert gas to prevent hydrolysis of the boronic acid group .

Synthesis and Manufacturing

Boronation of Tripropoxyphenyl Precursors

A plausible synthetic route involves lithiation-boronation of 1,3,5-tripropoxybenzene. This method, analogous to benzoxaborole synthesis , proceeds as follows:

-

Lithiation: Treatment of 1,3,5-tripropoxybenzene with n-butyllithium at –78°C generates a lithium arenide intermediate.

-

Boronation: Quenching with trimethyl borate (B(OMe)₃) forms the boronate ester.

-

Hydrolysis: Acidic hydrolysis converts the ester to the free boronic acid .

This pathway mirrors the synthesis of peptidyl boronic acids, where Matteson homologation avoids epimerization during intermediate steps . Challenges include controlling regioselectivity and purifying the final product, as boronic acids are prone to dehydration.

Alternative Approaches

-

Suzuki-Miyaura Coupling: Aryl halides could react with boronic acids under palladium catalysis, but this method typically installs boronic acids on pre-functionalized aromatics rather than synthesizing them .

-

Grignard Reagent Reactions: α-Chloro boronic esters may react with Grignard reagents to introduce alkyl chains, though this approach risks decomposition in azide-containing systems .

Pharmaceutical and Biological Applications

Fluorescent Probes

The compound’s boronic acid group binds diols, enabling glucose sensing applications. In one design, boronic acid-quencher pairs produce fluorescence upon glucose binding . The tripropoxy substituents could reduce background noise by minimizing nonspecific interactions, though validation is needed.

| Application | Mechanism | Status |

|---|---|---|

| β-Lactamase Inhibition | Covalent binding to active site | Hypothetical |

| Antiviral Therapy | RNA polymerase inhibition | Experimental |

| Glucose Sensing | Diol-mediated fluorescence shift | Conceptual |

Future Research Directions

-

Property Characterization: Empirical studies on melting point, solubility, and stability.

-

Biological Screening: Antiviral and antibacterial assays against resistant pathogens.

-

Sensor Development: Integration into fluorescent platforms for real-time glucose monitoring.

-

Synthetic Optimization: Catalytic methods to improve yield and regioselectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume